3-Chloro-3',4'-difluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

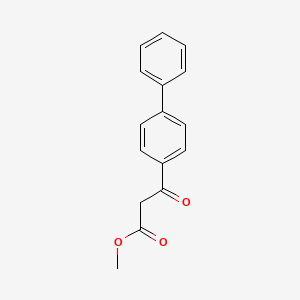

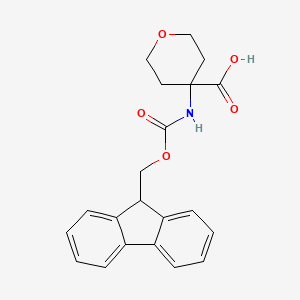

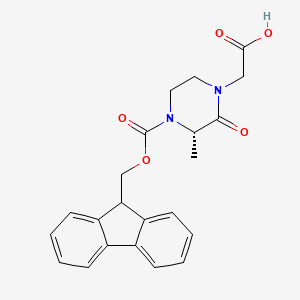

“3-Chloro-3’,4’-difluorobenzophenone” is a chemical compound with the IUPAC name (3-chlorophenyl) (3,4-difluorophenyl)methanone . It has a molecular weight of 252.65 .

Molecular Structure Analysis

The InChI code for “3-Chloro-3’,4’-difluorobenzophenone” is 1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Electrochemical Reduction and Carboxylation

The electrochemical reduction and carboxylation of halobenzophenones, including 3-Chloro-3',4'-difluorobenzophenone, have been studied in aprotic solvents. This research focuses on the mechanism of electroreduction and the stability of radical anions derived from difluorobenzophenones. The presence of CO2 significantly enhances the carboxylation process, leading to the principal product being the α-hydroxyacid. This method shows promise for synthesizing complex organic compounds with high yields and minimal environmental pollution (Isse et al., 2002).

Synthesis for High-Performance Polymers

Research on the synthesis of fluorinated phthalazinone monomer and its polymers includes the use of 3-Chloro-3',4'-difluorobenzophenone as a starting material. These polymers are recognized for their good solubility, excellent thermal properties, and potential applications in engineering plastics and membrane materials. The study extends to the analysis of refractive indices and optical waveguide material potentials, indicating a significant contribution to the field of optical electronics and high-performance materials (Xiao et al., 2003).

Environmental Catalysis

The synergistic elimination of NOx and chloroaromatics using a commercial V2O5-WO3/TiO2 catalyst highlights the application of chlorinated benzophenones in environmental catalysis. This research provides insights into the reaction characteristics, byproducts, and the effects of SO2 on the catalytic process. The findings are crucial for understanding multi-pollutant control strategies and assessing environmental risks associated with such systems (Jiang et al., 2019).

Quantum Chemical Studies

Quantum chemical studies on molecules derived from or related to 3-Chloro-3',4'-difluorobenzophenone, such as the investigation of molecular geometry and chemical reactivity, offer deep insights into the electronic structure and potential applications in material science. These studies, including spectroscopic analysis and computational chemistry, reveal the chemical reactivity and physicochemical properties critical for designing new molecules with desired functionalities (Prasad et al., 2017).

Disinfection Byproduct Formation

The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized table salt involves reactions that may include derivatives of 3-Chloro-3',4'-difluorobenzophenone. Understanding the formation, toxicity, and control of these byproducts is crucial for assessing the health risks associated with common household cooking processes. This area of research underscores the importance of chemical interactions between disinfectants, food, and additives in everyday environments (Pan et al., 2016).

properties

IUPAC Name |

(3-chlorophenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLJNBOTIFBIRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373904 |

Source

|

| Record name | 3-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3',4'-difluorobenzophenone | |

CAS RN |

844884-94-2 |

Source

|

| Record name | 3-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)